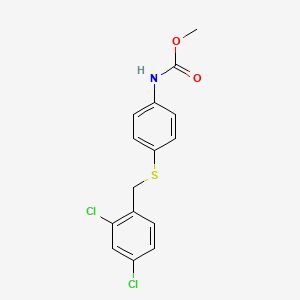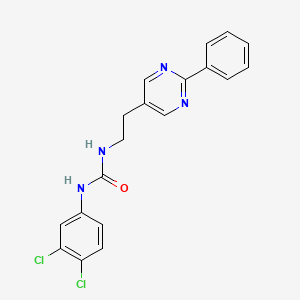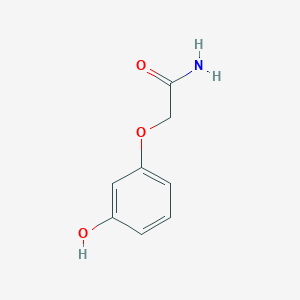
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate
Overview
Description
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is a chemical compound with the molecular formula C15H18N2O4 . It is produced by PharmaBlock Sciences, Inc .
Synthesis Analysis
There are several methods to synthesize Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method uses potassium carbonate in acetone under an inert atmosphere and reflux . A third method involves the use of ethanol and potassium carbonate for 6 hours under reflux .Molecular Structure Analysis
The molecular structure of Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is complex, with a molecular weight of 290.32 . The compound includes a tetrahydropyran ring attached to an indazole ring, which is further connected to a carboxylate group .Scientific Research Applications
- Anticancer Properties : Researchers investigate the potential of this compound as an anticancer agent. Its unique structure may interact with cellular pathways, inhibiting tumor growth or metastasis .
- Cannabinoid Receptor Modulation : Given its indazole moiety, this compound might interact with cannabinoid receptors. Researchers investigate its binding affinity and potential effects on the endocannabinoid system .
- Enzyme Inhibitors : Researchers study its ability to inhibit specific enzymes. Understanding its interactions with enzymes can lead to novel drug targets or therapeutic strategies .
- Metabolic Stability : Investigating its metabolic fate in vivo helps predict its pharmacokinetics. Researchers analyze its stability, metabolites, and potential drug interactions .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Chemical Biology and Enzyme Inhibition
Pharmacokinetics and Metabolism Studies
properties
IUPAC Name |
ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORDQTLCWUKJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-1-phenyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B2693466.png)
![6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2693468.png)
![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)
![2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2693475.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)



![N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2693483.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)
![Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)